methyl 2-(2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamido)acetate
CAS No.: 950272-70-5
Cat. No.: VC11908247
Molecular Formula: C15H13N3O5
Molecular Weight: 315.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 950272-70-5 |
|---|---|
| Molecular Formula | C15H13N3O5 |
| Molecular Weight | 315.28 g/mol |
| IUPAC Name | methyl 2-[[2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetyl]amino]acetate |
| Standard InChI | InChI=1S/C15H13N3O5/c1-22-12(20)6-16-11(19)7-18-8-17-13-9-4-2-3-5-10(9)23-14(13)15(18)21/h2-5,8H,6-7H2,1H3,(H,16,19) |
| Standard InChI Key | SIMQSAMIGBQJCR-UHFFFAOYSA-N |
| SMILES | COC(=O)CNC(=O)CN1C=NC2=C(C1=O)OC3=CC=CC=C32 |
| Canonical SMILES | COC(=O)CNC(=O)CN1C=NC2=C(C1=O)OC3=CC=CC=C32 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, methyl 2-[[2-(4-oxo-benzofuro[3,2-d]pyrimidin-3-yl)acetyl]amino]acetate, reveals a fusion of a benzofuropyrimidinone core with an acetamide-linked methyl ester side chain. The central tricyclic system consists of:
-
Benzofuran ring: A fused benzene and furan moiety.
-
Pyrimidinone ring: A six-membered ring with two nitrogen atoms and a ketone group.
-
Diazatricyclo framework: A bridged bicyclic structure incorporating nitrogen atoms at positions 3 and 5.
This arrangement creates a rigid, planar structure conducive to interactions with biological targets, such as enzymes or receptors.
Physicochemical Data
Key properties are summarized below:
| Property | Value |
|---|---|
| CAS Number | 950272-70-5 |
| Molecular Formula | C₁₅H₁₃N₃O₅ |
| Molecular Weight | 315.28 g/mol |
| IUPAC Name | Methyl 2-[[2-(4-oxo-benzofuro[3,2-d]pyrimidin-3-yl)acetyl]amino]acetate |
| Standard InChI | InChI=1S/C15H13N3O5/c1-22-12(20)6-16-11(19)7-18-8-17-13-9-4-2-3-5-10(9)23-14(13)15(18) |
The presence of polar functional groups (ester, amide, ketone) suggests moderate solubility in polar solvents like dimethyl sulfoxide (DMSO) or methanol, while the aromatic systems may contribute to lipid membrane permeability.
Synthesis and Characterization
Synthetic Pathways
The synthesis of methyl 2-(2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamido)acetate likely involves multi-step organic reactions:
-
Formation of the benzofuropyrimidinone core:
-
Condensation of a substituted benzofuran with a pyrimidine precursor under acidic or basic conditions.
-
Cyclization via intramolecular nucleophilic attack to form the tricyclic system.
-
-
Side-chain introduction:
-
Acylation of the core structure with bromoacetyl bromide, followed by substitution with methyl glycinate to form the acetamide-ester side chain.
-
-
Purification:
-
Column chromatography or recrystallization to isolate the final product.
-
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR):
-
¹H and ¹³C NMR spectra confirm the connectivity of the tricyclic core and side-chain substituents. For example, the methyl ester group typically appears as a singlet near δ 3.6–3.8 ppm in ¹H NMR.
-
-
Mass Spectrometry (MS):
-
High-resolution MS (HRMS) validates the molecular formula through exact mass measurement (theoretical m/z 315.28 for [M+H]⁺).
-
-
Infrared (IR) Spectroscopy:
-
Stretching vibrations for carbonyl groups (C=O) in the ketone (∼1680 cm⁻¹), ester (∼1720 cm⁻¹), and amide (∼1650 cm⁻¹) provide functional group confirmation.
-
The subject compound’s unique combination of a benzofuropyrimidinone core and flexible acetamide side chain may enable dual targeting of enzymatic and receptor-based pathways.
Challenges and Future Directions
Synthetic Optimization
Current limitations include:
-
Low yields: Multi-step syntheses often suffer from cumulative inefficiencies.
-
Stereochemical control: The tricyclic system’s bridged atoms may require chiral resolution for enantiopure production.
Future work could explore:
-
Catalytic asymmetric synthesis: To access enantiomerically pure forms.
-
Solid-phase synthesis: For rapid analog generation and structure-activity relationship (SAR) studies .
Biological Testing Priorities
-
In vitro screening: Assays against kinase panels (e.g., EGFR, VEGFR) and cancer cell lines.
-
ADMET profiling: Assessment of absorption, distribution, metabolism, excretion, and toxicity.
-
Molecular docking: Virtual screening against targets like SARS-CoV-2 main protease (Mpro) or inflammatory cytokines .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume